Dimethyl gambogate

Description

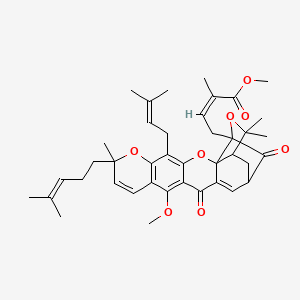

Dimethyl gambogate is a synthetic derivative of gambogic acid, a natural xanthonoid isolated from Garcinia hanburyi. To address these issues, esterification and structural modifications have been explored. This compound, characterized by methyl ester groups at specific positions, is designed to enhance bioavailability while retaining anticancer efficacy .

Properties

Molecular Formula |

C40H48O8 |

|---|---|

Molecular Weight |

656.8 g/mol |

IUPAC Name |

methyl (Z)-4-[12-methoxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4,6(11),9,12,15-pentaen-19-yl]-2-methylbut-2-enoate |

InChI |

InChI=1S/C40H48O8/c1-22(2)12-11-17-38(8)18-16-27-32(46-38)26(14-13-23(3)4)34-30(33(27)44-9)31(41)28-20-25-21-29-37(6,7)48-39(35(25)42,40(28,29)47-34)19-15-24(5)36(43)45-10/h12-13,15-16,18,20,25,29H,11,14,17,19,21H2,1-10H3/b24-15- |

InChI Key |

LFSCNWNADRUBLS-IWIPYMOSSA-N |

Isomeric SMILES |

CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)C/C=C(/C)\C(=O)OC)CC=C(C)C)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)CC=C(C)C(=O)OC)CC=C(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl gambogate typically involves the methylation of gambogic acid. This process can be achieved through various methods, including the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methylating agents and bases, with careful monitoring of reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl gambogate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl gambogate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The compound also affects various signaling pathways, including the NF-κB and ERK1/2 pathways, which play a role in inflammation and cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of dimethyl gambogate is best understood in the context of its structural analogs. Below is a comparative analysis of key gambogate derivatives:

Methyl Gambogate (Compound 2)

- Structure : Methyl ester at the carboxyl group of gambogic acid.

- Synthesis : Prepared via esterification, with structural confirmation by MS, UV, and NMR .

- Activity : Demonstrates moderate anticancer activity, though less potent than halogenated derivatives.

Ethyl Gambogate (Compound 4)

- Structure : Ethyl ester instead of methyl.

- Synthesis : Similar to methyl gambogate but with ethyl alcohol in esterification.

33-Chlorogambogellic Acid (Compound 5)

- Structure : Chlorine substitution at position 33.

- Synthesis : Introduced via electrophilic chlorination.

- Activity : Exhibits superior anticancer activity (IC₅₀ values 2–3× lower than gambogic acid) due to enhanced electrophilicity and target binding .

4-Methoxyphenyl Gambogate (Compound 13)

- Structure : Methoxy group at the phenyl ring.

- Synthesis : Achieved in 92% yield with 99.5% HPLC purity.

- Key Feature : The electron-donating methoxy group may improve solubility and metabolic stability .

3-Cyanophenyl Gambogate (Compound 12)

- Structure: Cyano group at position 3.

- Synthesis : 86% yield, 99.3% purity.

Comparative Data Tables

Key Research Findings

Halogenation Enhances Potency : Chlorinated derivatives (e.g., compounds 5 and 6) show significantly higher anticancer activity due to increased electrophilicity and covalent interactions with biological targets .

Esterification Balances Solubility and Permeability : Methyl and ethyl esters improve solubility compared to the parent gambogic acid, but ethyl esters may offer better tissue penetration .

Substituent Effects on Stability: Methoxy and cyano groups influence metabolic stability, with methoxy derivatives likely exhibiting longer half-lives in vivo .

Q & A

Q. What are best practices for integrating computational modeling with experimental studies on this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like NF-κB or Bcl-2. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For QSAR models, include descriptors like logP and topological polar surface area (TPSA) .

Compliance and Reproducibility

Q. How can researchers ensure compliance with data availability mandates for studies on this compound?

Q. What strategies mitigate reproducibility challenges in animal studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.